molecular formula C12H7N7O2 B10947019 2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10947019
M. Wt: 281.23 g/mol
InChI Key: FJUICMHOZCVTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that features a unique structure combining a pyrazole ring, a triazole ring, and a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from commercially available reagents. The process often includes the formation of the pyrazole ring, followed by the construction of the triazole and quinazoline rings. Common reagents used in these reactions include nitro compounds, hydrazines, and various catalysts to facilitate ring formation and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of three different ring systems, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C12H7N7O2

Molecular Weight

281.23 g/mol

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C12H7N7O2/c20-19(21)9-5-14-16-10(9)11-15-12-7-3-1-2-4-8(7)13-6-18(12)17-11/h1-6H,(H,14,16)

InChI Key

FJUICMHOZCVTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=C(C=NN4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.